molecular formula C12H10N2O2 B2709638 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone CAS No. 182141-36-2

1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone

Cat. No.: B2709638
CAS No.: 182141-36-2
M. Wt: 214.224
InChI Key: QBWASDPLUSZPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a pyrimidinyloxy group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone typically involves the reaction of 4-hydroxyacetophenone with 2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxyacetophenone attacks the chloropyrimidine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The pyrimidinyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyloxy group can form hydrogen bonds and other interactions with the active site of enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Phenylethoxy)phenyl]ethanone
  • 1-[2-(4-Methyl-1-piperazinyl)phenyl]ethanone
  • 1-(4-(2-Methylallyloxy)phenyl)ethanone
  • 1-Phenyl-2-(1-piperidinyl)ethanone
  • 1-Phenyl-2-(4-pyridinyl)ethanone

Uniqueness

1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone is unique due to the presence of the pyrimidinyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .

Properties

IUPAC Name

1-(4-pyrimidin-2-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9(15)10-3-5-11(6-4-10)16-12-13-7-2-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWASDPLUSZPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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